molecular formula C5H8ClN5O B12954747 4,6-Diamino-5-(formylamino)pyrimidine hydrochloride

4,6-Diamino-5-(formylamino)pyrimidine hydrochloride

Cat. No.: B12954747
M. Wt: 189.60 g/mol
InChI Key: FQEINBOKAZTOTD-UHFFFAOYSA-N
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Description

N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is a chemical compound with the molecular formula C5H7N5O·HCl It is a derivative of pyrimidine and is known for its role as an oxidized DNA base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce N-(4,6-Diaminopyrimidin-5-yl)formamide .

Industrial Production Methods

Industrial production methods for N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride exerts its effects involves its interaction with DNA. As an oxidized DNA base, it can form pairs with canonical nucleic acid bases, leading to DNA damage and mutations. This interaction is particularly significant in the context of oxidative stress and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride is unique due to its specific molecular structure and its ability to form stable dimers with thymine under certain conditions. This property distinguishes it from other similar compounds and makes it particularly useful in studies related to DNA damage and repair mechanisms .

Properties

Molecular Formula

C5H8ClN5O

Molecular Weight

189.60 g/mol

IUPAC Name

N-(4,6-diaminopyrimidin-5-yl)formamide;hydrochloride

InChI

InChI=1S/C5H7N5O.ClH/c6-4-3(10-2-11)5(7)9-1-8-4;/h1-2H,(H,10,11)(H4,6,7,8,9);1H

InChI Key

FQEINBOKAZTOTD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)NC=O)N.Cl

Origin of Product

United States

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